The compound 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine class of compounds. It exhibits potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's structure suggests that it may interact with specific biological targets, which could lead to therapeutic applications.
This compound is synthesized through various chemical reactions and methodologies that involve the modification of purine derivatives. Its synthesis and characterization are documented in scientific literature and databases such as PubChem and DrugBank, which provide essential data regarding its structure and properties .
The compound is classified as a purine derivative, specifically a substituted purine. Its structure includes a piperidine ring and a tetrazole moiety, indicating its potential as a bioactive molecule with applications in drug discovery and development.
The synthesis of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. These may include:
Technical details regarding specific reagents, solvents, temperatures, and reaction times are crucial for replicating the synthesis but are often proprietary or found in specialized literature .
The molecular formula for this compound is with a molecular weight of approximately 452.57 g/mol. The structure features:
The InChI key for this compound is provided for database searches: InChI=1S/C25H28N8O2/c1-17(2)24(30)29-14-19(26)22(28-30)23(31)27(14)25(32)33/h14H,1-2,15-16H2,(H,29,30)(H3,26,27)(H3,32,33)
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its biological properties or to create derivatives with improved efficacy .
The mechanism of action of 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is likely related to its interaction with specific receptors or enzymes in biological systems:
Data supporting these interactions would typically be derived from pharmacological studies and receptor binding assays .
The compound exhibits the following physical properties:
Key chemical properties include:
Relevant data from databases like PubChem indicate various solubility parameters and log P values that help predict its behavior in biological systems .
The compound has potential applications in several scientific fields:
Continued research into this compound may yield new insights into drug design and therapeutic strategies .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: